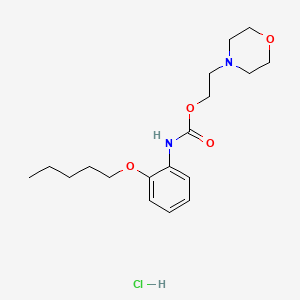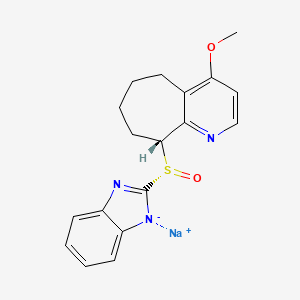
Nepaprazole sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nepaprazole sodium involves the reaction of benzimidazole derivatives with sulfinyl compounds under controlled conditions. The key steps include:
Formation of Benzimidazole Core: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Sulfinylation: The benzimidazole core is then reacted with sulfinyl chlorides in the presence of a base to introduce the sulfinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:
Raw Material Sourcing: High-purity reagents are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: Nepaprazole sodium undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Nepaprazole sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their interactions with gastric enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Explored for its potential in treating acid-related disorders and its pharmacokinetics in human subjects.
Industry: Utilized in the development of new formulations for better drug delivery and efficacy.
作用機序
Nepaprazole sodium exerts its effects by inhibiting the H+/K±ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of this compound to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .
類似化合物との比較
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Nepaprazole sodium stands out due to its unique molecular structure, which may contribute to its distinct pharmacological properties and potential advantages in treating acid-related disorders.
特性
CAS番号 |
157564-11-9 |
|---|---|
分子式 |
C18H18N3NaO2S |
分子量 |
363.4 g/mol |
IUPAC名 |
sodium;(9R)-9-[(S)-benzimidazol-1-id-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C18H18N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3;/q-1;+1/t16-,24+;/m1./s1 |
InChIキー |
LDRXBZROLSTTFO-AUALFVNHSA-N |
異性体SMILES |
COC1=C2CCCC[C@H](C2=NC=C1)[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
正規SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


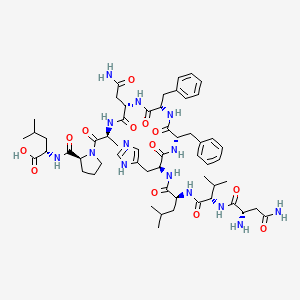


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
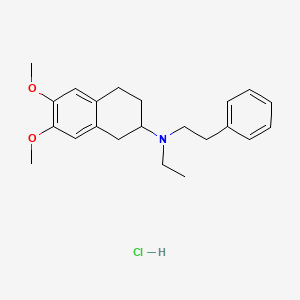
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)

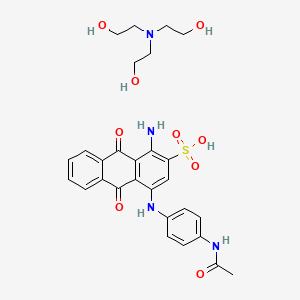
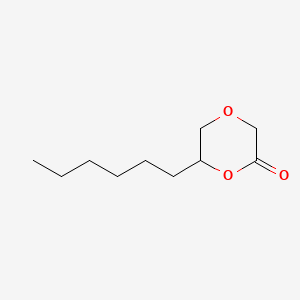
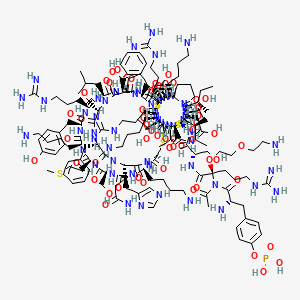
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
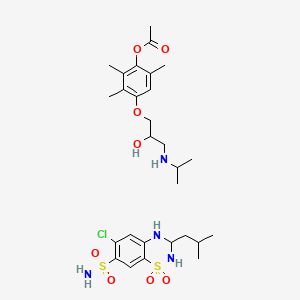
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
